molecular formula C10H12N2O B13602281 2-amino-2-(1H-indol-5-yl)ethan-1-ol

2-amino-2-(1H-indol-5-yl)ethan-1-ol

Cat. No.: B13602281
M. Wt: 176.21 g/mol
InChI Key: IRLSEUJSNDBDAR-UHFFFAOYSA-N
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Description

2-amino-2-(1H-indol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-indol-5-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate amine and alcohol groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-indol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling and potentially affecting mood and behavior . Additionally, its structural similarity to tryptophan enables it to participate in metabolic pathways related to amino acid synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(1H-indol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-2-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2

InChI Key

IRLSEUJSNDBDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(CO)N

Origin of Product

United States

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